Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate
Description
Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate (CAS: Not explicitly listed in provided evidence) is a synthetic organic compound characterized by a terephthalate backbone substituted with a benzofuran-derived carbonylamino group. Structurally, it features:
- Terephthalate core: A benzene ring with two ester groups (dimethyl) at the 1,4-positions.
- Benzofuran moiety: A fused bicyclic aromatic system (benzene + furan) linked via a carbonylamino (-NH-C=O) group at the 2-position of the terephthalate ring.
This compound is likely explored for applications in agrochemicals or pharmaceuticals due to its hybrid structure combining aromatic rigidity (benzofuran) with ester functionalities, which are common in bioactive molecules. Its synthesis likely involves coupling benzofuran-2-carbonyl chloride with dimethyl 2-aminoterephthalate under Schotten-Baumann conditions .
Properties
Molecular Formula |
C19H15NO6 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
dimethyl 2-(1-benzofuran-2-carbonylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H15NO6/c1-24-18(22)12-7-8-13(19(23)25-2)14(9-12)20-17(21)16-10-11-5-3-4-6-15(11)26-16/h3-10H,1-2H3,(H,20,21) |
InChI Key |
SLBFGQFHJFMDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate typically involves the reaction of 2-aminoterephthalic acid dimethyl ester with 1-benzofuran-2-carbonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The benzofuran component of Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes or pathways relevant to disease processes.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzofuran exhibit cytotoxic properties against various cancer cell lines. For instance, studies on related compounds have shown significant inhibition of cancer cell proliferation, suggesting that this compound may also possess similar anticancer properties .
Enzyme Inhibition
Preliminary studies suggest that this compound could inhibit certain enzymes involved in inflammatory pathways. The potential for enzyme inhibition makes it a candidate for developing anti-inflammatory drugs.
Material Science Applications
This compound's dual functionality as both an ester and an amide opens avenues for its use in material science. Its structural characteristics may be exploited in the synthesis of novel polymers or as intermediates in organic synthesis.
Table 1: Comparison of Structural Features
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzofuran | Contains benzofuran core | Known for anti-inflammatory effects |
| Dimethyl Terephthalate | Ester functional group | Used extensively as a monomer |
| N-(benzofuran-2-carbonyl)-L-alanine | Amino acid derivative | Potentially bioactive in protein synthesis |
The biological activity of this compound has been explored through various assays. For example, the compound has been tested for its antibacterial properties against standard and clinical strains, indicating a potential role in developing antimicrobial agents .
Case Study: Antimicrobial Properties
In vitro studies have demonstrated that related benzofuran derivatives exhibit significant antibacterial activity, suggesting that this compound may similarly contribute to antimicrobial therapies.
Mechanism of Action
The mechanism by which Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes analogs with sulfonamide or triazine substituents, but none directly match the benzofuran-carbonylamino group. Below is a comparison with the closest structural analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonylurea analogs (e.g., Triflusulfuron-methyl) are established herbicides targeting acetolactate synthase (ALS) . The benzofuran analog’s mechanism may differ due to steric and electronic effects of the fused ring.
Solubility and Stability: The dimethyl ester groups in the terephthalate core improve lipophilicity, favoring membrane permeability. This contrasts with polar sulfonamide or triazine derivatives, which may exhibit higher water solubility .
Synthetic Complexity :
- The target compound’s synthesis requires multi-step coupling of benzofuran and terephthalate precursors, likely increasing production costs compared to triazole or sulfonylurea derivatives, which are modularly assembled .
Biological Activity
Dimethyl 2-((1-benzofuran-2-ylcarbonyl)amino)terephthalate (CAS Number: 303032-47-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Linear Formula : C19H15NO6
- Molecular Weight : 341.33 g/mol
- Functional Groups : Contains both benzofuran and terephthalate moieties, contributing to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in neuroprotection and enzyme inhibition. The benzofuran structure is known for its ability to interact with neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
Enzyme Inhibition
Recent studies have highlighted the potential of benzofuran derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, a related compound demonstrated IC50 values of 0.39 μg/ml for AChE and 0.51 μg/ml for BuChE, indicating strong inhibitory activity .
Biological Activities
Case Studies
Several studies have explored the biological effects of similar compounds:
Safety and Toxicity
Toxicological assessments indicate that compounds structurally related to this compound generally possess favorable safety profiles. For example, acute toxicity studies revealed no significant adverse effects at therapeutic doses in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
